Cas no 886989-88-4 (Piperlotine C)

Piperlotine C structure
Piperlotine C structure
Product Name:Piperlotine C
CAS No:886989-88-4
MF:C16H21NO4
MW:291.34224486351
CID:1080895
PubChem ID:808227
Update Time:2025-10-15

Piperlotine C Chemical and Physical Properties

Names and Identifiers

    • Piperlotine C
    • Pyrrolidine, 1-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]-
    • (E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • 1-(3,4,5-Trimethoxycinnamoyl)pyrrolidine
    • MLS000663948
    • SMR000270562
    • 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]pyrrolidine
    • LG 50,051
    • Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)-
    • 1-(3,4,5-Trimetossicinnamoil)pirrolidina [Italian]
    • 1-(3,4,5-Trimetossicinnamoil)pirrolidina
    • Opera_ID_646
    • cid_808227
    • BDBM73548
    • STK093952
    • (2E)-1-(1-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one (ACI)
    • Pyrrolidine, 1-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]- (9CI)
    • (E)-1-pyrrolidino-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • BRN 1393548
    • 5-20-01-00387 (Beilstein Handbook Reference)
    • 958296-13-4
    • (E)-1-(Pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • AKOS003298503
    • HY-N3049
    • CS-0023094
    • PiperlotineC
    • SR-01000244222-1
    • 1703-35-1
    • SR-01000244222
    • FS-8746
    • CHEMBL1420877
    • NCGC00245643-01
    • DA-76916
    • (E)-1-(1-pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
    • (2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • 886989-88-4
    • [ "" ]
    • Inchi: 1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+
    • InChI Key: TYFKYDTUEMTUNY-VOTSOKGWSA-N
    • SMILES: O(C1C=C(/C=C/C(N2CCCC2)=O)C=C(OC)C=1OC)C
    • BRN: 1393548

Computed Properties

  • Exact Mass: 291.14700
  • Monoisotopic Mass: 291.14705815 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 48
  • Molecular Weight: 291.34

Experimental Properties

  • Color/Form: Powder
  • PSA: 48.00000
  • LogP: 2.28590

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Piperlotine C Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  45 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Synthesis and biological evaluation of new piplartine analogues as potent aldose reductase inhibitors (ARIs)
Rao, Vidadala Ramasubba; Muthenna, Puppala; Shankaraiah, Gundeti; Akileshwari, Chandrasekhar; Babu, Kothapalli Hari; et al, European Journal of Medicinal Chemistry, 2012, 57, 344-361

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Azidotrimethylsilane Solvents: Dimethylformamide ;  10 min, rt
1.2 0 °C; 2 - 8 h, rt
Reference
Trimethylsilyl azide-promoted acid-amine coupling: a facile one-pot route to amides from carboxylic acids and amines
Tangella, Yellaiah; Soni, Jay Prakash; Shankaraiah, Nagula; Abril, Diana; Sathish, Manda, ARKIVOC (Gainesville, 2023, (6),

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
1.3 0 °C → rt; overnight, rt
Reference
Process for preparation of piperlongumine and analogues
, China, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Acetonitrile ;  8 h, rt
Reference
Unprecedented intermolecular transamidation reaction of piplartine
Gowri, P. Mangala; Radhakrishnan, S. V. S.; Rao, V. Rama Subba; Madnu, A.; Hymavathi, A.; et al, Current Science, 2015, 109(10), 1775-1777

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, rt
1.2 24 h, rt
Reference
Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents
Jung, Jae-Chul; Moon, Sohyeon; Min, Dongguk; Park, Woo Kyu; Jung, Mankil; et al, Chemical Biology & Drug Design, 2013, 81(3), 389-398

Production Method 6

Reaction Conditions
1.1 Solvents: Toluene ;  8 h, 110 °C
Reference
Rapid access to cinnamamides and piper amides via three component coupling of arylaldehydes, amines, and Meldrum's acid
Ghosh, Santanu; Jana, Chandan K., Green Chemistry, 2019, 21(21), 5803-5807

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  70 min, rt
Reference
First mechanosynthesis of piperlotines A, C, and derivatives through solvent-free Horner-Wadsworth-Emmons reaction
Ramirez-Marroquin, Oscar Abelardo; Manzano-Perez, Flavio; Lopez-Torres, Adolfo; Hernandez-Lopez, Alejandro; Cortes-Pacheco, Abimelek; et al, Synthetic Communications, 2019, 49(2), 244-255

Piperlotine C Raw materials

Piperlotine C Preparation Products

Piperlotine C Suppliers

Amadis Chemical Company Limited
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(CAS:886989-88-4)Piperlotine C
Order Number:A1205536
Stock Status:in Stock
Quantity:5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:42
Price ($):205.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:886989-88-4)Piperlotine C
A1205536
Purity:99%
Quantity:5mg
Price ($):205.0
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